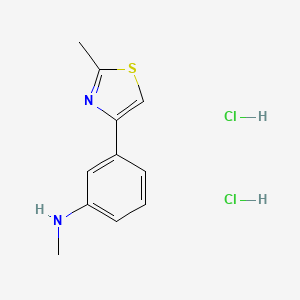
N-甲基-3-(2-甲基-1,3-噻唑-4-基)苯胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The thiazole ring, which is a part of “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride”, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学研究应用
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them potentially useful in the treatment of conditions characterized by inflammation and pain, as well as in the prevention of oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . They have been found to be effective against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus albus, Candida albicans, Aspergillus niger, Rhizoctonia solani, and Penicillium chrysogenum .
Antiviral Applications
Thiazole derivatives have also shown potential as antiviral agents . This suggests that they could be used in the development of new treatments for viral infections .
Diuretic and Anticonvulsant Applications
Thiazole compounds have been found to exhibit diuretic and anticonvulsant activities . This makes them potentially useful in the treatment of conditions such as epilepsy and fluid retention .
Neuroprotective Applications
Thiazole derivatives have demonstrated neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases and conditions characterized by damage to the nervous system .
Antitumor and Cytotoxic Applications
Thiazole compounds have been found to exhibit antitumor and cytotoxic activities . They have shown potent effects on various human tumor cell lines, including prostate cancer .
Regulation of Central Inflammation
The compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Structural Analysis
The structural analysis of thiazole derivatives reveals the importance of non-covalent interactions in determining their molecular conformation and properties. This understanding can guide the design and development of new compounds with desired properties.
未来方向
The future directions for “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . This could involve the synthesis of new thiazole derivatives with different substituents and the evaluation of their biological activities .
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physiological environment .
属性
IUPAC Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQNFNSBQDEIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2700744.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2700745.png)
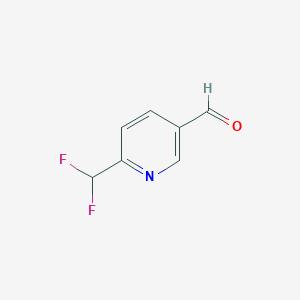
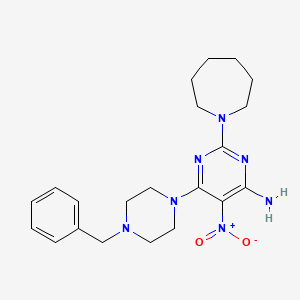
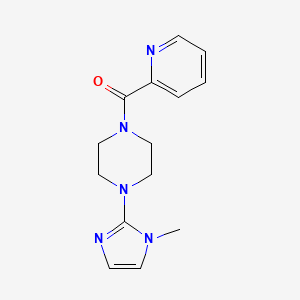
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
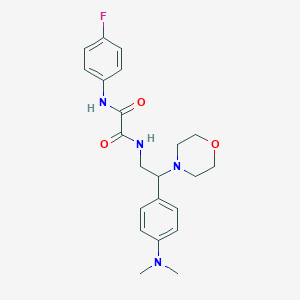
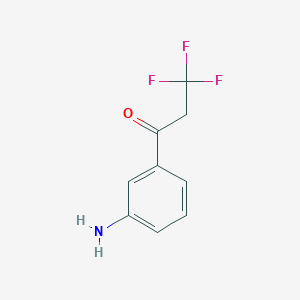

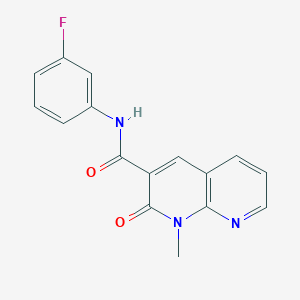
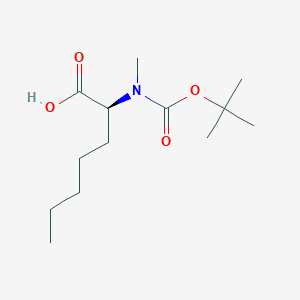

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(morpholino)methanone](/img/structure/B2700763.png)
